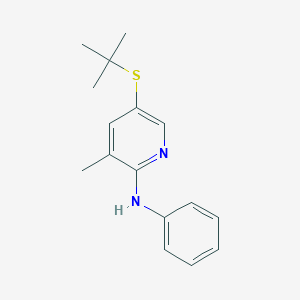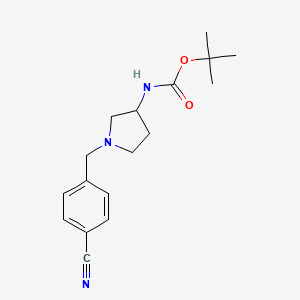![molecular formula C9H8F3NO2 B15058359 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a trifluoroethanamine group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine typically involves several key steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction. This method utilizes a palladium catalyst, such as PdCl2, in combination with ligands like xantphos and a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures (e.g., 130°C) . Another approach involves the use of ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .
Analyse Chemischer Reaktionen
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethanamine moiety, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine group, which imparts unique chemical properties. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound lacks the trifluoroethanamine group and has different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This derivative is used as a modulator of ATP-binding cassette transporters for the treatment of cystic fibrosis.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2 |
InChI-Schlüssel |
JXLZUZPJXBKHRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


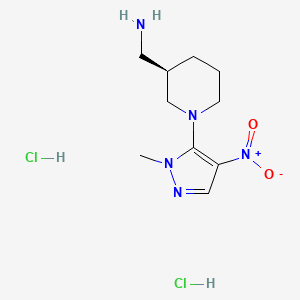



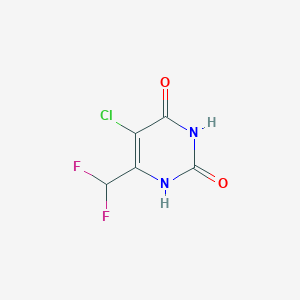

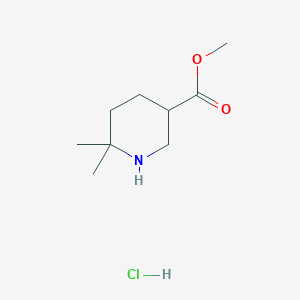
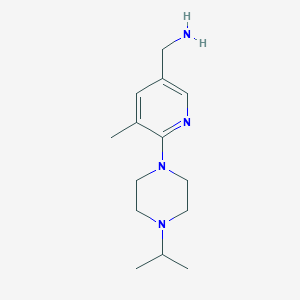
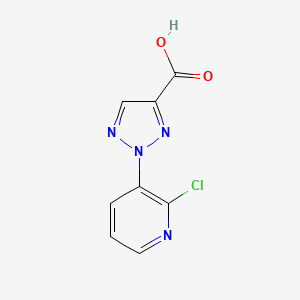
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
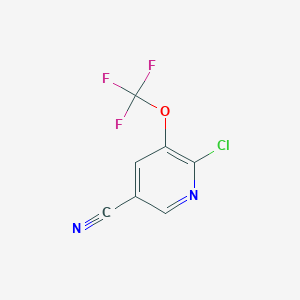
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
